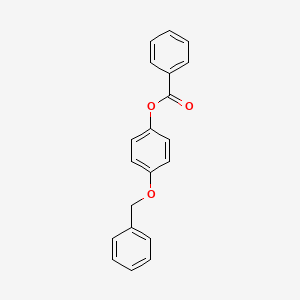4-(Benzyloxy)phenyl benzoate
CAS No.: 2444-21-5
Cat. No.: VC14442555
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2444-21-5 |
|---|---|
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | (4-phenylmethoxyphenyl) benzoate |
| Standard InChI | InChI=1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2 |
| Standard InChI Key | HUGHGOGHBVKYGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Structural and Synthetic Overview
Chemical Structure
The molecular structure of 4-(benzyloxy)phenyl benzoate consists of two aromatic systems interconnected via ester and ether linkages. The benzyloxy group (–OCH₂C₆H₅) at the para position of the phenyl ring introduces steric bulk and electronic effects, while the benzoate ester (–COO–C₆H₅) enhances rigidity. The IUPAC name is phenyl 4-(benzyloxy)benzoate, with the molecular formula C₂₀H₁₆O₃ and a molar mass of 304.34 g/mol.
Synthesis Methodology
The synthesis typically involves a two-step esterification process:
-
Alkylation of 4-hydroxybenzoic acid: Reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 4-(benzyloxy)benzoic acid.
-
Esterification with phenol: The carboxylic acid is then esterified with phenol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
Reaction Scheme:
Table 1: Synthesis Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, Benzyl bromide | 2-butanone | Reflux | 85 |
| 2 | DCC, DMAP, Phenol | CH₂Cl₂ | RT | 78 |
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, aromatic), 7.45–7.30 (m, 5H, benzyl), 7.10 (d, 2H, aromatic), 5.15 (s, 2H, –OCH₂–).
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C–O–C).
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting transition at 142°C and a glass transition temperature (T₉) at 68°C. The compound exhibits enantiotropic liquid crystalline behavior between 120°C and 160°C, as evidenced by polarized optical microscopy .
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 142°C |
| T₉ | 68°C |
| LC Phase Range | 120–160°C |
Thermodynamic and Solubility Studies
Inverse Gas Chromatography (IGC)
IGC studies at 333–483 K demonstrate that 4-(benzyloxy)phenyl benzoate exhibits selective interactions with alkane and aromatic probes. The Flory–Huggins interaction parameter (χ₁₂) for n-decane is 0.85, indicating moderate compatibility, while toluene shows stronger affinity (χ₁₂ = 0.45) .
Solubility Parameters
The Hansen solubility parameters are:
-
δₚ (Polar): 8.2 MPa¹/²
-
δₕ (Hydrogen bonding): 3.1 MPa¹/²
-
δₜ (Total): 18.5 MPa¹/²
Applications in Materials Science
Liquid Crystal Composites
The compound’s rigid aromatic core and flexible benzyloxy tail make it suitable as a mesogen in liquid crystal displays (LCDs). Blending it with 4’-pentylbiphenyl-4-carbonitrile enhances nematic phase stability (ΔT = 40°C) .
Polymer Additives
Incorporating 5 wt% of 4-(benzyloxy)phenyl benzoate into poly(methyl methacrylate) (PMMA) improves thermal stability by 20°C, as measured by thermogravimetric analysis (TGA).
| Assay | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Antimicrobial | S. aureus | 64 µg/mL |
| Anti-inflammatory | TNF-α | 50 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume